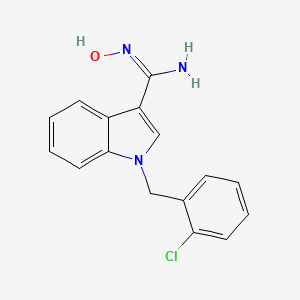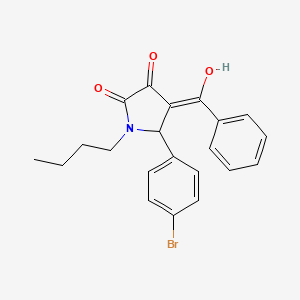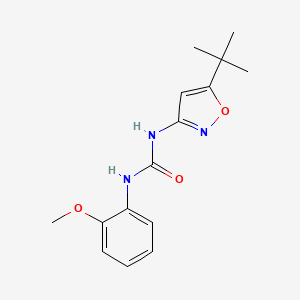
1-(2-chlorobenzyl)-N'-hydroxy-1H-indole-3-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chlorobenzyl)-N'-hydroxy-1H-indole-3-carboximidamide, also known as SN79, is a biologically active compound that has been studied extensively in recent years. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival.
Scientific Research Applications
1-(2-chlorobenzyl)-N'-hydroxy-1H-indole-3-carboximidamide has been studied extensively in the context of cancer research, as PARP inhibitors have shown promise in the treatment of various types of cancer. In addition, 1-(2-chlorobenzyl)-N'-hydroxy-1H-indole-3-carboximidamide has been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
1-(2-chlorobenzyl)-N'-hydroxy-1H-indole-3-carboximidamide works by inhibiting the activity of PARP, which is involved in DNA repair. When DNA is damaged, PARP is activated and helps to repair the damage. However, in cancer cells, PARP is overactive, which allows the cells to survive and grow despite DNA damage. By inhibiting PARP, 1-(2-chlorobenzyl)-N'-hydroxy-1H-indole-3-carboximidamide can prevent cancer cells from repairing their DNA and ultimately lead to their death.
Biochemical and Physiological Effects:
1-(2-chlorobenzyl)-N'-hydroxy-1H-indole-3-carboximidamide has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels) in tumors, and the reduction of inflammation in the brain.
Advantages and Limitations for Lab Experiments
One advantage of 1-(2-chlorobenzyl)-N'-hydroxy-1H-indole-3-carboximidamide is its high potency as a PARP inhibitor, which allows for effective inhibition of the enzyme at low concentrations. However, one limitation is its relatively short half-life, which can make it difficult to use in certain experiments. In addition, 1-(2-chlorobenzyl)-N'-hydroxy-1H-indole-3-carboximidamide can be toxic to cells at high concentrations, which must be taken into account when designing experiments.
Future Directions
There are several future directions for research on 1-(2-chlorobenzyl)-N'-hydroxy-1H-indole-3-carboximidamide, including the development of more potent and selective PARP inhibitors, the investigation of its potential use in combination with other cancer treatments, and the exploration of its neuroprotective properties in more detail. In addition, further studies are needed to determine the optimal dosing and administration of 1-(2-chlorobenzyl)-N'-hydroxy-1H-indole-3-carboximidamide for different types of cancer and neurodegenerative diseases.
Conclusion:
In conclusion, 1-(2-chlorobenzyl)-N'-hydroxy-1H-indole-3-carboximidamide is a biologically active compound with promising applications in cancer research and neurodegenerative disease. Its mechanism of action as a PARP inhibitor has been well-studied, and its biochemical and physiological effects have been shown to be significant. While there are limitations to its use in lab experiments, there are also many future directions for research that could lead to new treatments and therapies for cancer and neurodegenerative diseases.
Synthesis Methods
The synthesis of 1-(2-chlorobenzyl)-N'-hydroxy-1H-indole-3-carboximidamide involves several steps, including the reaction of 2-chlorobenzylamine with 3-bromoaniline to form an intermediate, which is then reacted with 2-nitrobenzaldehyde to form the final product. The synthesis has been optimized to produce high yields of pure 1-(2-chlorobenzyl)-N'-hydroxy-1H-indole-3-carboximidamide, which is essential for its use in scientific research.
properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N'-hydroxyindole-3-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O/c17-14-7-3-1-5-11(14)9-20-10-13(16(18)19-21)12-6-2-4-8-15(12)20/h1-8,10,21H,9H2,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJAPMYANVMDFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C(=NO)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)/C(=N\O)/N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2-[5-(4-nitrophenyl)-2-furyl]vinyl}-4-quinolinecarboxylic acid](/img/structure/B5315436.png)
![N'-[(4-tert-butylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5315441.png)

![2-bromo-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5315472.png)
![1-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}-3-[(dimethylamino)methyl]-3-pyrrolidinol](/img/structure/B5315474.png)
![3-phenyl-N-{2,2,2-trichloro-1-[({[4-(phenyldiazenyl)phenyl]amino}carbonothioyl)amino]ethyl}acrylamide](/img/structure/B5315481.png)
![(3R*,3aR*,7aR*)-3-phenyl-1-(quinolin-5-ylmethyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5315491.png)
![3-ethyl-5-{3-methoxy-4-[3-(2-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5315510.png)
![N-(2,5-dimethoxyphenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide](/img/structure/B5315526.png)
![3-{[(4aS*,8aR*)-1-[3-(methylthio)propyl]-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]methyl}benzonitrile](/img/structure/B5315528.png)

![1-[2-oxo-2-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)ethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5315536.png)
![ethyl 1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5315539.png)
![7-(3-chlorophenyl)-4-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5315543.png)